7-Bromo-3-chloroquinoline

Overview

Description

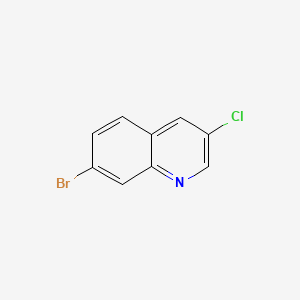

7-Bromo-3-chloroquinoline is a compound with the molecular formula C9H5BrClN and a molecular weight of 242.5 . It is a solid substance stored at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 7-Bromo-3-chloroquinoline, has been reported in the literature. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of 7-Bromo-3-chloroquinoline has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized through various chemical reactions. For instance, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .

Physical And Chemical Properties Analysis

7-Bromo-3-chloroquinoline is a solid substance stored at room temperature . It has a molecular weight of 242.5 .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives, including 7-Bromo-3-chloroquinoline, have been studied for their antimalarial potential. These compounds interfere with the heme detoxification process in Plasmodium parasites, inhibiting their growth and survival. Researchers explore their efficacy against drug-resistant strains and their potential as novel antimalarial agents .

Anti-Inflammatory Properties

Quinolines exhibit anti-inflammatory effects by modulating immune responses. 7-Bromo-3-chloroquinoline may inhibit pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and autoimmune disorders .

Anticancer Activity

Quinoline-based compounds have shown promise as anticancer agents. Researchers investigate their effects on cancer cell proliferation, apoptosis, and metastasis. 7-Bromo-3-chloroquinoline could be explored for its potential in specific cancer types .

Photophysical Applications

Quinolines are known for their photophysical properties, including fluorescence and phosphorescence. Researchers study their use in organic light-emitting diodes (OLEDs), sensors, and imaging agents. 7-Bromo-3-chloroquinoline’s unique structure may contribute to these applications .

Metal Chelation and Coordination Chemistry

Quinoline derivatives can form stable complexes with metal ions. 7-Bromo-3-chloroquinoline may act as a ligand, binding to transition metals. Such complexes find applications in catalysis, material science, and coordination chemistry .

Synthetic Building Blocks

Quinolines serve as versatile building blocks in organic synthesis. Researchers use them to create more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. 7-Bromo-3-chloroquinoline’s reactivity makes it valuable in diverse synthetic routes .

Mechanism of Action

Target of Action

7-Bromo-3-chloroquinoline is a derivative of quinoline . Quinoline and its derivatives are known to have a broad spectrum of bioactivity and are used as a core template in drug design . .

Mode of Action

Quinoline derivatives like chloroquine are known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to continue to accumulate toxic heme, leading to the death of the parasite

Biochemical Pathways

Quinoline and its derivatives are known to interact with various biochemical pathways, leading to their broad spectrum of bioactivity .

Pharmacokinetics

It’s known that the compound has a molecular weight of 2425 , which could influence its pharmacokinetic properties.

Result of Action

Quinoline and its derivatives are known to have a wide range of biological and pharmaceutical activities .

Action Environment

It’s known that the compound is a pale-yellow to yellow-brown solid and should be stored in a sealed, dry environment at room temperature .

Safety and Hazards

While specific safety and hazard information for 7-Bromo-3-chloroquinoline is not available, it is generally recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name |

7-bromo-3-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHYJYLFQWBXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693840 | |

| Record name | 7-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-chloroquinoline | |

CAS RN |

1246549-62-1 | |

| Record name | 7-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)isoquinolin-1-amine](/img/structure/B572218.png)

![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)